molecular formula C19H12ClN3O3S B2884530 1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396864-39-3

1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2884530
CAS No.: 1396864-39-3
M. Wt: 397.83
InChI Key: VEVLVPYRSBZERQ-UHFFFAOYSA-N
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Description

1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core, substituted with a chlorophenyl group, an oxoethyl group, and a thiophenyl-oxadiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 3-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction, where an acyl chloride reacts with the pyridinone derivative.

    Formation of the Thiophenyl-Oxadiazolyl Moiety: This step involves the synthesis of the 1,2,4-oxadiazole ring, followed by the attachment of the thiophen-3-yl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its biological activity against certain diseases.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: can be compared with other pyridinone derivatives, oxadiazole compounds, and chlorophenyl-substituted molecules.

Uniqueness

    Structural Uniqueness: The combination of a pyridinone core with a chlorophenyl group, an oxoethyl group, and a thiophenyl-oxadiazolyl moiety makes this compound unique.

    Functional Properties: Its specific functional groups confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-oxoethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c20-15-3-1-2-12(8-15)16(24)10-23-9-13(4-5-17(23)25)19-21-18(22-26-19)14-6-7-27-11-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVLVPYRSBZERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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